molecular formula C25H23ClN2 B10922089 1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10922089
M. Wt: 386.9 g/mol
InChI Key: YQFHAOPYNOQQQQ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3-chlorobenzyl group, a 4-methyl group, and two 4-methylphenyl groups attached to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-chlorobenzyl chloride with 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of microwave irradiation to accelerate the reaction process. Microwave-mediated synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Scientific Research Applications

1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, particularly in the development of new drugs.

    Industry: The compound is used in material science for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

1-(3-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar pyrazole core but differs in the substitution pattern, which may lead to different chemical and biological properties.

    1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the chlorine atom and has different substituents on the pyrazole ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-7-11-21(12-8-17)24-19(3)25(22-13-9-18(2)10-14-22)28(27-24)16-20-5-4-6-23(26)15-20/h4-15H,16H2,1-3H3

InChI Key

YQFHAOPYNOQQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C)C

Origin of Product

United States

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